molecular formula C9H10FNO2 B2499628 2-Fluoro-D-phenylalanine CAS No. 122839-51-4; 97731-02-7

2-Fluoro-D-phenylalanine

Cat. No. B2499628
CAS RN: 122839-51-4; 97731-02-7
M. Wt: 183.182
InChI Key: NYCRCTMDYITATC-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-D-phenylalanine is a 2-fluorophenylalanine that has D-configuration. It is a 2-fluorophenylalanine and a D-phenylalanine derivative. It is an enantiomer of a 2-fluoro-L-phenylalanine.

Scientific Research Applications

Genetic Code Expansion and Protein Engineering

  • Site-Directed Incorporation in Escherichia coli: A study achieved the site-directed incorporation of the amino acid analogue p-fluoro-phenylalanine (p-F-Phe) in Escherichia coli, which allows for the creation of fluorinated proteins suitable for 19F-NMR spectroscopy and other methods, expanding the potential for incorporating a wide range of analogues (Furter, 1998).

Protein-Ligand Interaction Studies

  • Enhanced Protein-Ligand Interactions: Para-fluoro-D-phenylalanine (PFF) in its complex with the zinc protease carboxypeptidase A (CPA) showed enhanced binding compared to its amino acid analogues, contributing to understanding the role of halogen atoms in protein-ligand interactions (Ippolito & Christianson, 1992).

Applications in Drug Research

  • Pharmaceutical Applications: The synthesis and applications of fluorinated phenylalanines, including 2-Fluoro-D-phenylalanine, have significant pharmaceutical applications such as enzyme inhibitors, therapeutic agents, and imaging using PET (Awad & Ayoup, 2020).

RNA Research and Applications

  • Improving RNA Stability: The substitution of 2′-fluoro for 2′-hydroxyl moieties in RNA, using enzymes like Syn5 RNA polymerase, enhances RNA stability, a key issue in RNA research and applications (Zhu et al., 2015).

Fluorescence Quenching Studies

  • Enhanced Quenching Effect in Molecular Probes: Incorporation of amino acids like 4-fluoro phenylalanine in conventional quenched probes significantly lowers background fluorescence intensities, optimizing the performance of molecular probes in biological studies (Ren et al., 2015).

Radiopharmaceutical Development

  • Radiosynthesis for PET Imaging: The synthesis of 6-Fluoro-3,4-Dihydroxy-l-Phenylalanine for use as a radiopharmaceutical in PET, providing insights into novel synthesis methods for medical imaging applications (Wagner et al., 2009).

Biochemical and Cellular Studies

  • Genetically Encoded Fluorescent Amino Acid: The biosynthetic incorporation of fluorescent amino acids like dansylalanine in proteins at defined sites allows for advanced studies in protein structure, dynamics, and interactions (Summerer et al., 2006).

Boron Neutron Capture Therapy-Oriented Diagnosis

  • PET Imaging for Boron Neutron Capture Therapy: The development of 4-Borono-2-18F-fluoro-l-phenylalanine (18F-FBPA) for monitoring pharmacokinetics in boron neutron capture therapy (BNCT) with PET, offering valuable insights for tumor diagnosis and treatment evaluation (Ishiwata, 2019).

properties

IUPAC Name

(2R)-2-amino-3-(2-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYCRCTMDYITATC-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C[C@H](C(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90924286
Record name 2-Fluorophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90924286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-D-phenylalanine

CAS RN

122839-51-4
Record name 2-Fluorophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90924286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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